Acetamide, 2,2-dichloro-N-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)-
Description
Acetamide, 2,2-dichloro-N-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)- is a chloroacetamide derivative featuring a 2,2-dichloro substitution on the acetamide core and a 1,2,3,4-tetrahydro-2,4-dioxopyrimidinyl substituent at the nitrogen position. While direct data on its synthesis or applications are absent in the provided evidence, structural analogs offer insights into its likely properties and uses .
Properties
CAS No. |
31385-10-1 |
|---|---|
Molecular Formula |
C6H5Cl2N3O3 |
Molecular Weight |
238.03 g/mol |
IUPAC Name |
2,2-dichloro-N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C6H5Cl2N3O3/c7-3(8)5(13)10-2-1-9-6(14)11-4(2)12/h1,3H,(H,10,13)(H2,9,11,12,14) |
InChI Key |
MQLBSYBWVCZQDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,2-Dichloro-N-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)acetamide involves several steps. One common method starts with the reaction of uracil with dichloroacetyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Chemical Reactions Involving Pyrimidine Derivatives
Pyrimidine derivatives are known for their versatility in chemical reactions. They can undergo various transformations, such as substitution, addition, and condensation reactions. For instance, pyrimidine rings can be modified by introducing different functional groups, which can alter their reactivity and biological activity.
Substitution Reactions
In substitution reactions, functional groups attached to the pyrimidine ring can be replaced by other groups. This is often achieved through nucleophilic substitution, where a nucleophile attacks the carbon atom bonded to a leaving group.
Addition Reactions
Addition reactions involve the addition of molecules across double or triple bonds. In the context of pyrimidine derivatives, these reactions can modify the ring's structure and properties.
Condensation Reactions
Condensation reactions are crucial for synthesizing complex pyrimidine derivatives. These reactions involve the combination of two molecules with the loss of a small molecule, such as water or methanol.
Data Tables and Research Findings
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3b | 6.12 | 1.10 |
| 4b | - | - |
| 4d | - | - |
Table 1: Example IC50 values for pyrimidine derivatives against COX enzymes. Note: Specific data for Acetamide, 2,2-dichloro-N-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)-, is not available.
Scientific Research Applications
Pharmaceutical Applications
1. Antiviral Activity
Research indicates that derivatives of acetamide compounds exhibit antiviral properties. For instance, studies have shown that related pyrimidine derivatives can inhibit viral replication by interfering with the viral RNA synthesis process. The structure of acetamide, 2,2-dichloro-N-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)- suggests potential activity against viruses due to its ability to mimic nucleobases .
2. Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that certain pyrimidine derivatives can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival. Acetamide's structural features may contribute to enhanced selectivity for cancerous cells over normal cells .
Agricultural Applications
1. Pesticide Development
Acetamide has been noted for its use in developing pesticides and herbicides. Its dichloroacetamide structure allows it to act effectively against a range of pests while being less harmful to non-target organisms. This selectivity is crucial in modern agricultural practices aimed at sustainable pest management .
Mechanism of Action
The mechanism of action of 2,2-Dichloro-N-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with DNA and RNA.
Comparison with Similar Compounds
Key Structural Features
The table below compares the target compound with structurally related acetamides:
Physical and Chemical Properties
- Melting Points : The target compound’s m.p. is unreported, but analogs show a wide range (143–230°C). ’s high m.p. (230°C) correlates with strong hydrogen bonding from the dichlorophenyl and thio groups .
- Spectroscopic Features: IR: ’s compound shows C=O stretches at 1730 and 1690 cm⁻¹, typical for acetamides and pyrimidinones . The target compound would exhibit similar bands. NMR: ’s SCH₂ protons resonate at δ 4.12, while the target’s pyrimidinyl NH groups may appear downfield (~δ 10–12) .
Research Findings and Implications
- The target’s pyrimidinyl-dioxo group may similarly modulate pharmacokinetics.
- Stability: The 2,2-dichloro substitution likely increases resistance to hydrolysis compared to mono-chloro analogs (e.g., alachlor), extending environmental persistence .
- Synthetic Challenges : Steric hindrance from the pyrimidinyl group in the target compound may require optimized reaction conditions for high yields, as seen in (73% yield) .
Biological Activity
Acetamide, 2,2-dichloro-N-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)- (CAS Number: 31385-10-1) is a synthetic compound with potential applications in pharmaceuticals and agriculture. Its unique structure features a dichloro group and a pyrimidine derivative, which may contribute to its biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
- Molecular Formula : C₆H₅Cl₂N₃O
- Molecular Weight : 238.03 g/mol
- Appearance : Typically presented as a fine chemical intermediate used in the synthesis of various pesticides and pharmaceuticals .
Antimicrobial Activity
Recent studies have indicated that compounds similar to Acetamide exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism. For instance, derivatives of pyrimidine have shown effectiveness against various bacterial strains and fungi .
Anticancer Potential
Research into the anticancer properties of pyrimidine derivatives has gained traction. Acetamide's structural components suggest it may inhibit tumor growth through apoptosis induction or cell cycle arrest mechanisms. In vitro studies have demonstrated that similar compounds can induce cytotoxic effects in cancer cell lines, highlighting the need for further investigation into Acetamide's specific effects on cancer cells .
Anti-inflammatory Properties
Inflammation plays a critical role in numerous chronic diseases. Some studies suggest that compounds with similar structures to Acetamide can modulate inflammatory pathways. They may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in mediating inflammatory responses .
Cytotoxicity Assays
A range of cytotoxicity assays have been employed to evaluate the biological activity of Acetamide. These include:
| Assay Type | Description | Outcome |
|---|---|---|
| MTT Assay | Measures cell viability based on mitochondrial activity | Indicated potential cytotoxicity |
| Annexin V/PI Staining | Assesses apoptosis in treated cells | Suggested apoptosis induction |
| Clonogenic Survival Assay | Evaluates long-term survival of cells post-treatment | Showed reduced colony formation |
These assays collectively indicate that Acetamide may possess significant cytotoxic effects against various cancer cell lines.
Mechanistic Insights
Mechanistic studies have revealed that Acetamide could interfere with cellular signaling pathways involved in proliferation and survival. For example, it may inhibit the PI3K/Akt pathway, which is often activated in cancer cells to promote growth and survival .
Q & A
Basic: What synthetic methodologies are validated for preparing this compound, and how can reaction yields be optimized?
Answer:
The synthesis of structurally related acetamide-pyrimidinyl derivatives typically involves coupling chloroacetyl intermediates with functionalized pyrimidinyl amines under controlled conditions. For example, a similar compound (Yield: 80%) was synthesized via nucleophilic substitution using a thioacetamide intermediate, with reaction parameters optimized at 80°C for 6 hours in DMSO . Key steps include:
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient).
- Yield Optimization : Use of excess pyrimidinyl amine (1.2 eq) and slow addition of the chloroacetyl chloride to minimize side reactions.
- Characterization : Confirm purity via elemental analysis (e.g., C, N, S percentages within ±0.1% of theoretical values) .
Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?
Answer:
A multi-technique approach is essential:
- 1H NMR : Identify proton environments (e.g., NHCO resonance at δ 10.10 ppm, aromatic protons at δ 7.28–7.82 ppm) in DMSO-d6 .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ at m/z 344.21) .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bending modes.
Cross-validate results with X-ray crystallography (if crystalline) using programs like SHELXL for refinement .
Advanced: How can computational modeling resolve contradictions between experimental and predicted solubility data?
Answer:
Discrepancies in solubility (e.g., experimental vs. COSMO-RS predictions) arise from solvation effects and crystal packing. Mitigation strategies include:
- Molecular Dynamics (MD) Simulations : Model solvation shells in aqueous/organic solvents.
- Hansen Solubility Parameters : Compare HSP values to identify mismatched solvents .
- Experimental Validation : Use shake-flask methods at 25°C and 37°C, with HPLC quantification (LOD: 0.01 µg/mL) .
Advanced: What SHELX refinement strategies improve accuracy for crystallographic studies of this compound?
Answer:
For high-resolution
- Twinned Data : Use SHELXL’s TWIN/BASF commands to model twin domains .
- Hydrogen Placement : Employ HFIX instructions for riding models, with isotropic displacement parameters (Uiso = 1.2Ueq of parent atom).
- Validation : Check R1/wR2 convergence (<5% discrepancy) and ADDSYM for missed symmetry .
Advanced: How to assess the compound’s hydrolytic stability under physiological pH conditions?
Answer:
Design accelerated stability studies:
- Buffer Systems : Incubate samples (1 mg/mL) in PBS (pH 7.4), acetate (pH 4.5), and carbonate (pH 9.0) at 37°C .
- Analytical Monitoring : Use LC-MS at 0, 24, 48, and 72 hours to detect degradation products (e.g., pyrimidinyl hydrolysis fragments).
- Kinetic Modeling : Calculate t₁/₂ using first-order decay equations.
Basic: What analytical protocols ensure purity and batch-to-batch consistency?
Answer:
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30), flow rate 1 mL/min .
- Melting Point : Confirm sharp mp range (e.g., 230°C ± 2°C) .
- Elemental Analysis : Report deviations <0.3% for C, H, N .
Advanced: How to design SAR studies for bioactivity optimization?
Answer:
- Scaffold Modification : Introduce substituents at the pyrimidinyl 5-position (e.g., halogen, methyl) to modulate electron density .
- In Silico Docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., DHFR, kinase domains).
- In Vitro Assays : Test against cell lines (IC50 determination) with positive controls (e.g., chloramphenicol for antimicrobial activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
